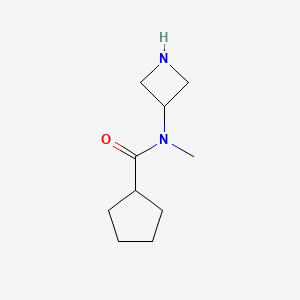

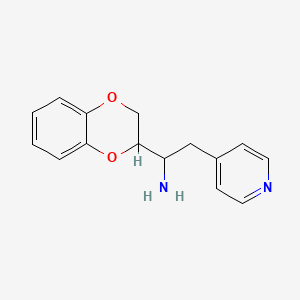

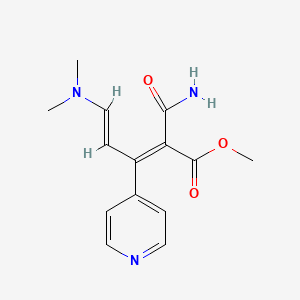

1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid

説明

Synthesis Analysis

While I couldn’t find specific synthesis methods for “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid”, one common method for synthesizing similar compounds involves the Suzuki–Miyaura cross-coupling reaction2. This reaction is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds2.Chemical Reactions Analysis

Again, while specific reactions involving “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions, including decarboxylation, reduction to alcohols, and reactions with alcohols to form esters43.

科学的研究の応用

Synthetic Cannabinoids

- Scientific Field: Forensic Toxicology

- Application Summary: Synthetic cannabinoids (SCs) represent a large group of new psychoactive substances (NPS). Cumyl-CBMICA and Cumyl-CBMINACA, the first representatives of a new subclass of SCs characterized by a cyclobutyl methyl (CBM) moiety, were identified .

- Methods of Application: Human Phase I metabolites were tentatively identified by liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QToF-MS) of urine samples and confirmed by a pooled human liver microsome (pHLM) assay .

- Results: Investigation of the human Phase I metabolism resulted in the identification of specific urinary markers built by monohydroxylation or dihydroxylation . Both substances acted as agonists at the human cannabinoid receptor 1 (hCB 1), although substantial differences could be observed .

Reaction of Cyclobutylmethanol with HX

- Scientific Field: Organic Chemistry

- Application Summary: The reaction of cyclobutylmethanol with HX was studied. The question was whether the reaction proceeds via SN1 or SN2 .

- Methods of Application: The reaction was conducted with cyclobutylmethanol and HX as the only reagents .

- Results: The reaction was found to be more SN1-like, with the formation of a dissociated cation being stabilized .

4-(cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid

- Scientific Field: Organic Chemistry

- Application Summary: 4-(cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid is a compound that can be used in various chemical reactions .

- Methods of Application: The specific methods of application would depend on the particular reaction being conducted .

- Results: The results would also depend on the specific reaction .

Reaction of Cyclobutylmethanol with HX

- Scientific Field: Organic Chemistry

- Application Summary: The reaction of cyclobutylmethanol with HX was studied. The question was whether the reaction proceeds via SN1 or SN2 .

- Methods of Application: The reaction was conducted with cyclobutylmethanol and HX as the only reagents .

- Results: The reaction was found to be more SN1-like, with the formation of a dissociated cation being stabilized .

Ring Expansion in Cyclobutyl(cyclopropyl)methanol

- Scientific Field: Organic Chemistry

- Application Summary: The ring expansion in cyclobutyl(cyclopropyl)methanol was studied. The question was which ring expansion is favorable .

- Methods of Application: The reaction was conducted with cyclobutyl(cyclopropyl)methanol .

- Results: The major product was found to be the expansion of the cyclopropyl group .

Safety And Hazards

Without specific information on “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid”, it’s difficult to provide accurate safety and hazard information. However, many carboxylic acids are corrosive and can cause burns and eye damage5.

将来の方向性

The future directions of research involving “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid” are not clear without more specific information on this compound. However, the components of this compound (cyclobutyl, pyrazole, carboxylic acid) are all areas of active research in organic chemistry216.

Please note that this information is quite general and may not fully apply to “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid”. For more accurate information, further details or a different name for this compound would be helpful.

特性

IUPAC Name |

2-(cyclobutylmethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRDIMSIOAGUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)

![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)

![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)